molecular formula C15H14O3 B053599 5-(1-Phenylethyl)salicylic acid CAS No. 114810-60-5

5-(1-Phenylethyl)salicylic acid

Cat. No. B053599
CAS RN: 114810-60-5
M. Wt: 242.27 g/mol
InChI Key: MSOVRVJXGBFBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Phenylethyl)salicylic acid, also known as PAS, is a synthetic derivative of salicylic acid. PAS has been extensively studied for its potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(1-Phenylethyl)salicylic acid inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines. 5-(1-Phenylethyl)salicylic acid also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-(1-Phenylethyl)salicylic acid has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. 5-(1-Phenylethyl)salicylic acid has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(1-Phenylethyl)salicylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

5-(1-Phenylethyl)salicylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, 5-(1-Phenylethyl)salicylic acid has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, 5-(1-Phenylethyl)salicylic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 5-(1-Phenylethyl)salicylic acid. One potential direction is the development of 5-(1-Phenylethyl)salicylic acid analogs with improved solubility and efficacy. Another potential direction is the study of 5-(1-Phenylethyl)salicylic acid in clinical trials to establish its safety and efficacy in humans. Additionally, the potential use of 5-(1-Phenylethyl)salicylic acid in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the potential use of 5-(1-Phenylethyl)salicylic acid as a diagnostic tool for inflammatory or cancerous conditions should be investigated.
Conclusion
In conclusion, 5-(1-Phenylethyl)salicylic acid is a synthetic derivative of salicylic acid that has been extensively studied for its potential therapeutic applications. 5-(1-Phenylethyl)salicylic acid exhibits anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. 5-(1-Phenylethyl)salicylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(1-Phenylethyl)salicylic acid, including the development of 5-(1-Phenylethyl)salicylic acid analogs, clinical trials, and the potential use in combination therapy or as a diagnostic tool.

Synthesis Methods

The synthesis of 5-(1-Phenylethyl)salicylic acid involves the reaction of salicylic acid with 1-phenylethanol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 5-(1-Phenylethyl)salicylic acid. The yield of the reaction can be improved by using a higher concentration of the catalyst and optimizing the reaction conditions.

Scientific Research Applications

5-(1-Phenylethyl)salicylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties. 5-(1-Phenylethyl)salicylic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(1-Phenylethyl)salicylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

114810-60-5

Product Name

5-(1-Phenylethyl)salicylic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-5-(1-phenylethyl)benzoic acid

InChI

InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18)

InChI Key

MSOVRVJXGBFBNF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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